molecular formula C18H26O5 B3188121 Benzoic acid, 4-[[6-[(3-methyl-3-oxetanyl)methoxy]hexyl]oxy]- CAS No. 196864-49-0

Benzoic acid, 4-[[6-[(3-methyl-3-oxetanyl)methoxy]hexyl]oxy]-

Cat. No.: B3188121
CAS No.: 196864-49-0
M. Wt: 322.4 g/mol
InChI Key: RGLVYFPOCZGUEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 4-[[6-[(3-methyl-3-oxetanyl)methoxy]hexyl]oxy]- is a useful research compound. Its molecular formula is C18H26O5 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzoic acid, 4-[[6-[(3-methyl-3-oxetanyl)methoxy]hexyl]oxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 4-[[6-[(3-methyl-3-oxetanyl)methoxy]hexyl]oxy]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

196864-49-0

Molecular Formula

C18H26O5

Molecular Weight

322.4 g/mol

IUPAC Name

4-[6-[(3-methyloxetan-3-yl)methoxy]hexoxy]benzoic acid

InChI

InChI=1S/C18H26O5/c1-18(13-22-14-18)12-21-10-4-2-3-5-11-23-16-8-6-15(7-9-16)17(19)20/h6-9H,2-5,10-14H2,1H3,(H,19,20)

InChI Key

RGLVYFPOCZGUEH-UHFFFAOYSA-N

SMILES

CC1(COC1)COCCCCCCOC2=CC=C(C=C2)C(=O)O

Canonical SMILES

CC1(COC1)COCCCCCCOC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of ethyl 4-[6-(3-methyloxetane-3-yl-methoxy)hexyloxy]benzoate (83 g), sodium hydroxide (12 g), water (50 mL), and Solmix (registered trademark: 200 ml) was refluxed for 2 hours. The reaction mixture was rendered acidic with hydrochloric acid, extracted with ethyl acetate and an organic layer was dried over anhydrous magnesium sulfate. The solvent was distilled off to obtain 4-[6-(3-methyloxetane-3-ylmethoxy)hexyloxy)benzoic acid (OX1: 63 g). Melting point: 58.5° C.
Name
ethyl 4-[6-(3-methyloxetane-3-yl-methoxy)hexyloxy]benzoate
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83 g
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12 g
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50 mL
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Synthesis routes and methods II

Procedure details

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CCOC(=O)c1ccc(OCCCCCCOCC2(C)COC2)cc1
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Synthesis routes and methods III

Procedure details

A solution comprising 20 g of 3-[(6-bromohexyloxy)methyl]-3-methyloxetane, 11.6 g of 4-hydroxybenzoic acid, 13 g of potassium carbonate and 150 ml of dimethylformamide was stirred at 90° C. for 4 hours. Water was added to the reaction liquid to terminate the reaction, and the liquid was extracted with ethyl acetate. The organic layer was washed with water, and the solvent was distilled off. A 5% sodium hydroxide aqueous solution was added to the resulting residue, and the solution was refluxed for 8 hours. Then, the solution was acidified with hydrochloric acid and extracted with ether, followed by drying on anhydrous magnesium sulfate. The solvent was distilled off to obtain 17 g of 4-[6-(3-methyloxetane-3-ylmethoxy)hexyloxy]benzoic acid. Melting point: 61° C.
Quantity
20 g
Type
reactant
Reaction Step One
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11.6 g
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reactant
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13 g
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150 mL
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